molecular formula C22H28N2O3 B273647 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

カタログ番号 B273647
分子量: 368.5 g/mol
InChIキー: CQIZASIYJPTXSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione, also known as CTX-0294885, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

作用機序

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and is involved in various cellular processes, including cell growth, differentiation, and inflammation. By inhibiting BRD4, 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione can modulate the expression of genes involved in these processes, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been shown to have potent anti-inflammatory effects in various preclinical models, including mouse models of rheumatoid arthritis and inflammatory bowel disease. In addition, 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The exact biochemical and physiological effects of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione are still being studied, but it is believed to modulate the expression of genes involved in cell growth, differentiation, and inflammation.

実験室実験の利点と制限

One of the main advantages of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is its potency and selectivity for BRD4, making it a valuable tool for studying the role of this protein in various biological processes. 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has also shown good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is its relatively low solubility in aqueous solutions, which may pose challenges for certain experiments.

将来の方向性

There are several future directions for the study of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione, including the development of new formulations with improved solubility, the evaluation of its efficacy in various disease models, and the identification of potential biomarkers for patient selection. In addition, the role of BRD4 in various biological processes is still not fully understood, and further research is needed to elucidate its function and potential therapeutic applications.
Conclusion
In summary, 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. Its potent anti-inflammatory and anti-tumor effects make it a valuable tool for studying the role of BRD4 in various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

合成法

The synthesis of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione involves several steps, including the preparation of cyclohexylamine, the formation of tricyclic intermediate, and the introduction of acetyl groups. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis method has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.

特性

製品名

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

分子式

C22H28N2O3

分子量

368.5 g/mol

IUPAC名

13-acetyl-5-cyclohexyl-1,13-diazatricyclo[10.3.1.02,7]hexadeca-2(7),3,5-triene-8,16-dione

InChI

InChI=1S/C22H28N2O3/c1-15(25)23-12-13-24-19-11-10-17(16-6-3-2-4-7-16)14-18(19)21(26)9-5-8-20(23)22(24)27/h10-11,14,16,20H,2-9,12-13H2,1H3

InChIキー

CQIZASIYJPTXSH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CCCC1C2=O

正規SMILES

CC(=O)N1CCN2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CCCC1C2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。